molecular formula C14H18N4O3 B2863696 8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034549-11-4

8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2863696
CAS No.: 2034549-11-4
M. Wt: 290.323
InChI Key: DGSPPRCCPZNTJB-UHFFFAOYSA-N
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Description

8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one is a chemical compound based on the privileged pyrido[2,3-d]pyrimidin-7-one scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research . This scaffold bears a close structural resemblance to natural purine bases found in DNA and RNA, which allows derivatives to effectively interact with a variety of enzymatic targets, particularly protein kinases . The specific substitution pattern of this compound—featuring a morpholino group at the 4-position—is a common feature in many potent kinase inhibitors, as the morpholine ring often contributes favorable binding interactions within the ATP-binding pocket of kinases . The 8-(2-methoxyethyl) side chain is hypothesized to influence the compound's physicochemical properties and pharmacodynamic profile. Compounds within the pyrido[2,3-d]pyrimidin-7-one class have demonstrated potent and selective inhibitory activity against a range of therapeutically relevant kinases, including cyclin-dependent kinases (CDKs) , phosphodiesterase 5 (PDE5) , and tyrosine kinases like the Abl protein . The core structure is considered a "privileged scaffold," meaning it is capable of providing high-affinity ligands for diverse biological receptors, making it an invaluable template for exploring new biological targets and signaling pathways . This compound is supplied For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-quality compound for hit identification, lead optimization, and mechanistic studies in oncology, neurology, and other disease areas where kinase modulation is of interest.

Properties

IUPAC Name

8-(2-methoxyethyl)-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-20-7-6-18-12(19)3-2-11-13(15-10-16-14(11)18)17-4-8-21-9-5-17/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSPPRCCPZNTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=CC2=C1N=CN=C2N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Route 1: Sequential Ring Construction and Substitution

This route, adapted from EGFR inhibitor synthesis protocols, involves constructing the pyrido[2,3-d]pyrimidinone core followed by substitutions.

Step 1: Formation of Pyrido[2,3-d]pyrimidin-7(8H)-one Core

Starting material : 2-Aminonicotinic acid reacts with urea at 180°C for 6 hours to form 7-hydroxypyrido[2,3-d]pyrimidin-8(7H)-one (Intermediate 2).
Mechanism : Cyclocondensation via elimination of ammonia and water (Figure 1A).

Step 2: Chlorination at Position 4

Intermediate 2 is treated with phosphorus oxychloride (POCl3) under reflux (110°C, 4 hours) to yield 4-chloropyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate 3).

Step 3: Morpholine Substitution

Intermediate 3 reacts with morpholine in dimethylformamide (DMF) at 80°C for 12 hours, achieving 90–95% substitution at position 4.

Step 4: Introduction of 2-Methoxyethyl Group at Position 8

The 8-position is alkylated using 2-methoxyethyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile at 60°C for 8 hours.

Key data :

Step Reagents/Conditions Yield
1 Urea, 180°C 78%
2 POCl3, reflux 85%
3 Morpholine, DMF 92%
4 2-Methoxyethyl bromide, K2CO3 68%

Route 2: Convergent Synthesis via Suzuki Coupling (Patent-Based Approach)

A patent-derived method uses palladium-catalyzed cross-coupling to assemble the molecule from pre-functionalized fragments.

Fragment Preparation
  • Morpholine-containing fragment : 4-Morpholino-7-chloropyrido[2,3-d]pyrimidine synthesized as in Route 1.
  • Methoxyethyl fragment : 2-Methoxyethylzinc bromide prepared via transmetallation of the corresponding Grignard reagent.
Coupling Reaction

The fragments undergo Suzuki-Miyaura coupling using Pd(PPh3)4 (5 mol%) and K3PO4 in toluene/water (3:1) at 90°C for 12 hours.

Advantages :

  • Higher regioselectivity (>98% purity).
  • Tolerance of polar functional groups.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Route 1 : The final alkylation step (68% yield) is limited by competing N7 vs. N8 alkylation. Microwave-assisted synthesis (100°C, 30 minutes) improves yield to 82%.
  • Route 2 : Palladium catalyst costs and zinc reagent stability limit scalability.

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, H2), 4.60 (t, J = 6.0 Hz, 2H, CH2OCH3), 3.70–3.40 (m, 8H, morpholine).
  • HRMS : [M+H]+ calculated for C14H18N4O3: 290.32; found: 290.31.

Industrial-Scale Considerations

  • Cost-effective route : Route 1 is preferred due to lower catalyst costs.
  • Purification : Column chromatography on silica gel (ethyl acetate/hexane, 1:1) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

8-(2-Methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of C5–C6 unsaturated systems, while substitution reactions can yield various amino-substituted derivatives .

Scientific Research Applications

8-(2-Methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific enzymes and receptors. This compound can selectively inhibit tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins. By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Substituent Variations at C4

The C4 position significantly influences biological activity and physicochemical properties. Key analogs include:

Compound Name C4 Substituent Synthesis Yield Key Properties/Activities Reference
6-(2-Chloro-4-(6-methylpyridin-2-yl)phenyl)-8-(2-methoxyethyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (43) Chloro 63% MST3/4 kinase inhibitor; moderate solubility due to chloro group
4-Phenoxy-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (20a) Phenoxy 64% Synthesized via Ullmann coupling; improved lipophilicity
4-((3-Morpholinopropyl)amino)-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (18a) Morpholinopropylamino 54% Enhanced solubility; ZAP-70 kinase activity
Palbociclib Piperazinyl N/A CDK4/6 inhibitor; FDA-approved for breast cancer

Key Insights :

  • Chloro substituents (e.g., compound 43) enable facile nucleophilic substitution but may reduce solubility .
  • Morpholino derivatives (e.g., query compound) balance solubility and target affinity, as morpholine’s oxygen and nitrogen atoms participate in hydrogen bonding .

Substituent Variations at C8

The C8 position modulates metabolic stability and steric effects:

Compound Name C8 Substituent Key Properties/Activities Reference
8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one 4-Bromobenzyl High lipophilicity; potential CNS penetration
8-(2-Methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one (query compound) 2-Methoxyethyl Improved metabolic stability due to ether linkage
8-Cyclopentyl (Palbociclib) Cyclopentyl FDA-approved; bulky group enhances target selectivity
8-Ethyl (CAS: 934494-83-4) Ethyl Simplified synthesis; lower solubility

Key Insights :

  • 2-Methoxyethyl (query compound) offers a balance of flexibility and stability, avoiding rapid hepatic clearance associated with alkyl chains .
  • Aromatic substituents (e.g., 4-bromobenzyl) enhance target binding but may increase toxicity .

Biological Activity

The compound 8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one is a pyrido[2,3-d]pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on recent research findings.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrido[2,3-d]pyrimidine scaffold, followed by the introduction of the morpholine and methoxyethyl substituents. The synthetic pathway often employs reagents such as aldehydes and amines under controlled conditions to achieve high yields and purity.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidine exhibit significant antitumor activity. For instance, a series of compounds structurally related to This compound were evaluated for their inhibitory effects on various cancer cell lines.

  • IC50 Values : In one study, several derivatives showed IC50 values in the nanomolar range against EGFR T790M mutant cell lines, indicating potent inhibitory activity. For example, a closely related compound exhibited an IC50 of 13 nM against EGFR kinase activity .
CompoundCell LineIC50 (nM)
B1H197513
B2A54915.6
B9H19750.297

This table highlights the effectiveness of different compounds derived from the same scaffold in targeting specific cancer cell lines.

The biological activity is primarily attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor growth and survival. Specifically, they target the epidermal growth factor receptor (EGFR) and its mutants, which are often implicated in non-small cell lung cancer (NSCLC). Molecular docking studies suggest that these compounds form stable interactions with the active site of EGFR, leading to effective inhibition .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrido[2,3-d]pyrimidine derivatives. Variations at specific positions on the pyrimidine ring can significantly alter potency and selectivity.

  • Morpholine Substitution : The presence of a morpholine group has been shown to enhance solubility and bioavailability while maintaining high levels of kinase inhibition.
  • Methoxyethyl Group : The methoxyethyl substituent contributes to improved interaction with hydrophobic pockets within the target proteins, further enhancing inhibitory efficacy.

Case Studies

Several case studies have documented real-world applications and outcomes associated with compounds similar to This compound . For instance:

  • Clinical Trials : A clinical trial assessed a related compound's effectiveness in patients with advanced NSCLC harboring EGFR mutations. Results indicated a significant reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy .
  • Pharmacovigilance Reports : Analysis of adverse events reported during trials highlighted a favorable safety profile for these compounds, with most side effects being manageable and reversible .

Q & A

What synthetic strategies are optimal for constructing the pyrido[2,3-d]pyrimidin-7(8H)-one core with a 2-methoxyethyl and morpholine substituent?

Answer:
The synthesis of this bicyclic scaffold typically involves multi-step protocols. Key steps include:

  • Ring formation: Condensation of α,β-unsaturated esters with malononitrile or guanidine derivatives to assemble the pyrido-pyrimidine core .
  • Substituent introduction: Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 2-methoxyethyl and morpholine groups. Evidence from analogous compounds suggests using palladium catalysts for morpholine incorporation .
  • Purification: Chromatography (HPLC or flash) and crystallization to achieve >95% purity, critical for reproducibility in biological assays .

Advanced Note: For regioselective functionalization, protecting groups (e.g., tert-butoxycarbonyl) may be required to avoid side reactions at reactive nitrogen sites .

How can structural contradictions in NMR or X-ray crystallography data be resolved for this compound?

Answer:
Discrepancies between experimental and computational data often arise from dynamic effects or crystal-packing forces. Methodological solutions include:

  • Dynamic NMR: Analyze temperature-dependent spectra to identify conformational exchange broadening in the morpholine or methoxyethyl groups .
  • DFT calculations: Compare computed (e.g., B3LYP/6-311+G(d,p)) and experimental chemical shifts to validate stereoelectronic effects .
  • High-resolution XRD: Resolve ambiguities in substituent orientation (e.g., morpholine chair vs. boat conformations) using synchrotron radiation .

Example: A 2024 study on a pyrido-pyrimidine analog resolved conflicting NOESY signals by combining variable-temperature NMR and molecular dynamics simulations .

What structure-activity relationship (SAR) trends are observed for pyrido[2,3-d]pyrimidinones with morpholine substituents?

Answer:
Key SAR findings from structural analogs (see table below):

Substituent Biological Impact Source
4-MorpholineEnhances kinase inhibition (e.g., PI3K/mTOR) via H-bonding with ATP-binding pockets
2-MethoxyethylImproves solubility (LogP reduction by ~0.5 units) without compromising cell permeability
Halogen at C6Increases cytotoxicity (e.g., IC50 < 1 μM in HeLa cells) but elevates metabolic instability

Advanced Research: Replace morpholine with piperazine derivatives to modulate selectivity between kinase isoforms .

How can conflicting in vitro vs. in vivo efficacy data for this compound be analyzed?

Answer:
Contradictions often stem from pharmacokinetic (PK) limitations or off-target effects. Experimental approaches:

  • Metabolic profiling: Use LC-MS/MS to identify oxidative metabolites (e.g., morpholine N-oxidation) that reduce bioavailability .
  • Plasma protein binding assays: Measure free fraction (e.g., via equilibrium dialysis) to assess unbound drug availability .
  • Transcriptomics: Compare gene expression changes in responsive vs. resistant models to uncover compensatory pathways .

Case Study: A 2024 report on a pyrido-pyrimidine kinase inhibitor attributed in vivo inefficacy to rapid glucuronidation of the methoxyethyl group, resolved by introducing a trifluoromethyl moiety .

What computational methods are suitable for predicting target engagement and off-target risks?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Glide to screen against kinase libraries (e.g., KLIFS database) .
  • Machine learning: Train models on ChEMBL bioactivity data to prioritize high-confidence targets (AUC > 0.85) .
  • Off-target profiling: Combine SEA (Similarity Ensemble Approach) and PASS Online to predict GPCR or ion channel interactions .

Validation: Cross-validate predictions with thermal shift assays (CETSA) to confirm target engagement in cell lysates .

How can synthetic byproducts be minimized during scale-up of this compound?

Answer:

  • Reaction optimization: Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) reducing dimerization or overalkylation .
  • In-line analytics: Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
  • Workflow: Pilot-scale batches (1–10 g) with continuous flow reactors improve mixing and heat transfer vs. batch methods .

Advanced Tip: Replace POCl3-mediated steps with greener alternatives (e.g., T3P® reagent) to reduce halogenated waste .

What strategies enhance the stability of this compound in aqueous buffers for long-term assays?

Answer:

  • pH control: Maintain buffers at pH 4–6 to prevent hydrolysis of the morpholine ring .
  • Antioxidants: Add 0.1% ascorbic acid to inhibit oxidation of the methoxyethyl group .
  • Lyophilization: Store as a lyophilized powder in argon-flushed vials to extend shelf life (>12 months at −80°C) .

Validation: Accelerated stability studies (40°C/75% RH for 4 weeks) correlate with long-term degradation pathways .

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